molecular formula C16H19Cl2NO5 B12809155 Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate CAS No. 5472-72-0

Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate

Cat. No.: B12809155
CAS No.: 5472-72-0
M. Wt: 376.2 g/mol
InChI Key: UWNJQTCOLIEBCW-UHFFFAOYSA-N
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Description

Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by its complex structure, which includes diethyl ester, acetamido, and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with acetamide and 2,4-dichlorobenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-[(4-chlorophenyl)methyl]propanedioate
  • Diethyl 2-acetamido-2-[(3,4-dichlorophenyl)methyl]propanedioate

Uniqueness

Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

5472-72-0

Molecular Formula

C16H19Cl2NO5

Molecular Weight

376.2 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(2,4-dichlorophenyl)methyl]propanedioate

InChI

InChI=1S/C16H19Cl2NO5/c1-4-23-14(21)16(19-10(3)20,15(22)24-5-2)9-11-6-7-12(17)8-13(11)18/h6-8H,4-5,9H2,1-3H3,(H,19,20)

InChI Key

UWNJQTCOLIEBCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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